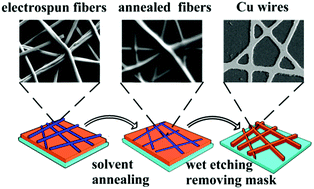Junction-free copper wires with submicron linewidth for large-area high-performance transparent electrodes†
Journal of Materials Chemistry C Pub Date: 2019-04-18 DOI: 10.1039/C9TC01213C
Abstract
Metal wires with submicron linewidth are important building blocks of a high-performance transparent electrode (TE). However, junction-free metal wires with a small width (below 1 μm) usually relate to high-cost technology, additional welding procedures, or severe undercut, which limit scalable, cost-effective fabrication. Here, copper (Cu) wires with a small linewidth of 550 nm have been successfully fabricated by the scalable technology of electrospinning and wet etching. Good adhesion of masking templates to the substrate suppresses the negative effect of an undercut. The improved bonding comes from the adhesive nature of poly(vinyl butyral) (PVB) and a versatile non-thermal solvent annealing procedure. The best Cu wire TE has a sheet resistance, Rs of 15.9 Ω □−1 at transmittance, T = 90%. The method here also supports preparing a flexible large-area (33 cm × 21 cm) TE. Cu wires on polyethylene terephthalate have equivalent peeling resistance, but much better mechanical flexibility, compared with ITO. Incorporation of this TE into touch screens and QLEDs verifies its application potential.


Recommended Literature
- [1] Assessing utility of handheld laser induced breakdown spectroscopy as a means of Dalbergia speciation†
- [2] Flavonoids from Seabuckthorn (Hippophae rhamnoides L.) restore CUMS-induced depressive disorder and regulate the gut microbiota in mice†
- [3] On-line preconcentration and flow analysis–Fourier transform infrared determination of carbaryl
- [4] Targeted synthesis of a mesoporous triptycene-derived covalent organic framework†
- [5] In situ grown cobalt phosphide (CoP) on perovskite nanofibers as an optimized trifunctional electrocatalyst for Zn–air batteries and overall water splitting†
- [6] Strong evidence for stereoselective 1,3-additions of transient nitrilium phosphane-ylide complexes: synthesis of the first 1-aza-3-phosphabuta-1,3-diene complexesThis work is dedicated to Professor Henning Hopf on the occasion of his 60th birthday.
- [7] Recent advances in metal–organic frameworks as adsorbent materials for hazardous dye molecules
- [8] Ionic liquid silver salt complexes for propene/propane separation†
- [9] Inside back cover
- [10] Super acid catalysis in supercritical fluid reaction media for the formation of linear alkyl benzenes










